molecular formula C26H28N2O4S B15284496 Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B15284496
M. Wt: 464.6 g/mol
InChI Key: PZKWOIJWHJTDAP-DKKQIOCTSA-N
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Description

Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This step involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This is achieved through a condensation reaction between an aldehyde and the thiophene derivative.

    Functionalization with Diethylamino and Methylbenzoyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:

    Ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-ethoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with an ethoxy group instead of a methyl group.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxy-2-(4-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C26H28N2O4S/c1-5-28(6-2)20-14-10-18(11-15-20)16-21-23(29)22(26(31)32-7-3)25(33-21)27-24(30)19-12-8-17(4)9-13-19/h8-16,29H,5-7H2,1-4H3/b21-16-,27-25?

InChI Key

PZKWOIJWHJTDAP-DKKQIOCTSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=C(C=C3)C)S2)C(=O)OCC)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC(=O)C3=CC=C(C=C3)C)S2)C(=O)OCC)O

Origin of Product

United States

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